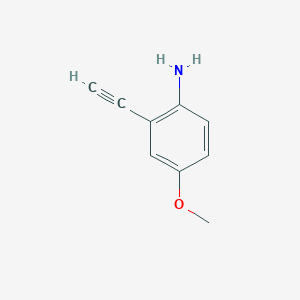
2-Ethynyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4-methoxyaniline is an organic compound with the molecular formula C9H9NO It is a derivative of aniline, featuring an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-4-methoxyaniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Ethynyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.
科学的研究の応用
2-Ethynyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用機序
The mechanism of action of 2-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
4-Methoxyaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
2-Ethynylaniline: Lacks the methoxy group, affecting its solubility and electronic properties.
2-Ethynyl-6-methoxyaniline: Similar structure but with the methoxy group at a different position, leading to different reactivity and applications.
Uniqueness
2-Ethynyl-4-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound in organic synthesis and various research applications.
特性
CAS番号 |
1239605-11-8 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
2-ethynyl-4-methoxyaniline |
InChI |
InChI=1S/C9H9NO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,10H2,2H3 |
InChIキー |
IIZGBEKBGGNNDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
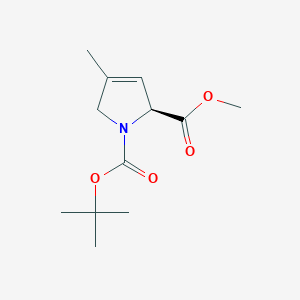
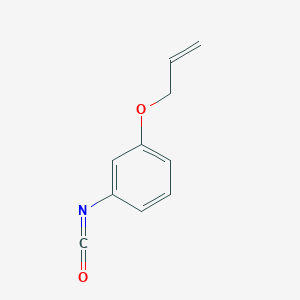
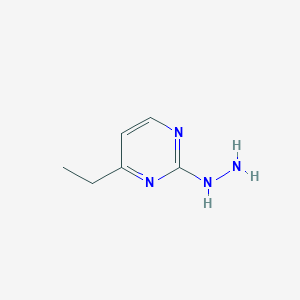
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
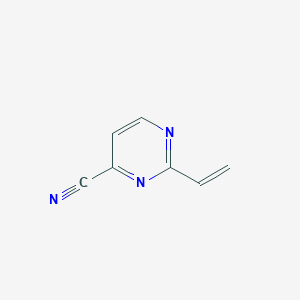
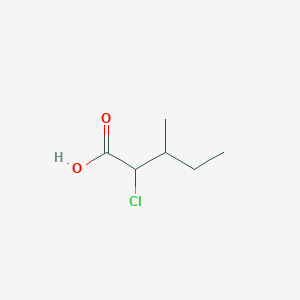
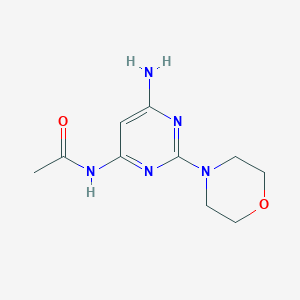
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)
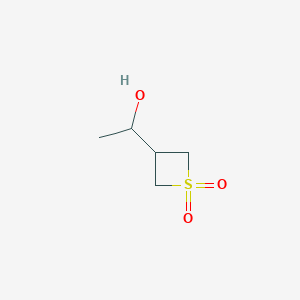
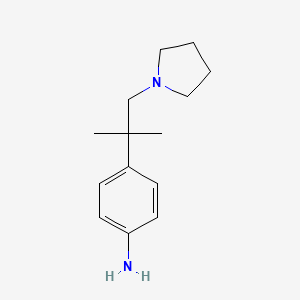
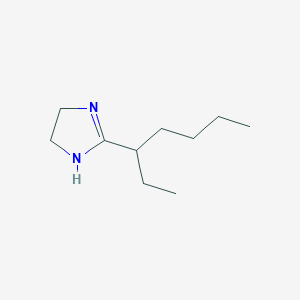
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
